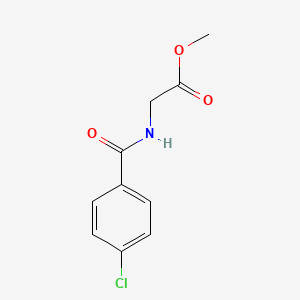

![molecular formula C16H16N2OS2 B5538823 5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multistep reactions, including condensation, cyclocondensation, and substitution reactions. A study by Novikov et al. (2005) describes the synthesis of derivatives involving the condensation of corresponding ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, which could be a similar approach to synthesizing the target compound (Novikov, Ozerov, & Sim, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, Pekparlak et al. (2018) employed X-ray diffraction, FT-IR, and NMR to elucidate the structure of a related thioxo-dihydropyrimidine derivative, highlighting the importance of these techniques in understanding the compound's molecular framework (Pekparlak et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, influenced by the presence of functional groups like thioxo, methyl, and phenyl groups. A study by Hafez & El-Gazzar (2017) on thieno[3,2-d]pyrimidine derivatives showcases various chemical reactions these compounds can undergo, including alkylation and acylation, to yield a range of products with different functional groups (Hafez & El-Gazzar, 2017).

Scientific Research Applications

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown promising antitumor properties. These compounds, including variants like 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, have been synthesized and displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The activity was found to be comparable to that of doxorubicin, a widely used chemotherapy drug, indicating the potential of these compounds for cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another area of application for thieno[2,3-d]pyrimidin-4-one derivatives is their antimicrobial activity. Compounds synthesized from related chemical structures have shown efficacy against a range of bacterial and fungal strains. The synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety has been investigated under both microwave-assisted and conventional conditions, with these compounds demonstrating promising in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungal strains (El Azab & Abdel‐Hafez, 2015).

Antioxidant Properties

Derivatives of thieno[2,3-d]pyrimidin-4-one have also been synthesized and assessed for their antioxidant properties. Studies have shown that certain pyrimidine derivatives exhibit significant radical scavenging activities, which are crucial for protecting cells from oxidative stress and potentially reducing the risk of chronic diseases. The research has highlighted the potential of these compounds as antioxidants, which could be beneficial in the development of therapeutic agents for managing oxidative stress-related conditions (Akbas et al., 2018).

properties

IUPAC Name |

5-methyl-3-phenyl-6-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-3-7-12-10(2)13-14(21-12)17-16(20)18(15(13)19)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZJTBASLUPZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(S1)NC(=S)N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)